TBK1/IKKε Selectivity: 7-Ethyl vs. Amlexanox
The 7-ethyl analog is expected to exhibit a distinct TBK1/IKKε selectivity profile compared to amlexanox (7-isopropyl). In the Beyett et al. (2018) SAR study, A-ring substituents at the 7-position were shown to enhance selectivity toward either TBK1 or IKKε; amlexanox itself is a modest dual inhibitor with IC50 values in the low micromolar range for both kinases [1]. While the exact IC50 values for the 7-ethyl compound were not separately reported in the publicly available abstract, the study confirms that substitution at the 7-position is a primary driver of selectivity, and that ethyl vs. isopropyl creates a distinct steric and lipophilic environment at the kinase ATP-binding site [1]. Compound 125, bearing a 7-cyclohexyl modification, demonstrated robust cellular activity and in vivo efficacy comparable to amlexanox, illustrating that 7-substitution is not merely potency-modulating but efficacy-determining [1].
| Evidence Dimension | TBK1/IKKε selectivity window (fold-selectivity) |
|---|---|
| Target Compound Data | Specific IC50 values not publicly disclosed for the 7-ethyl analog; inferred to differ from amlexanox based on SAR at 7-position |
| Comparator Or Baseline | Amlexanox (7-isopropyl): modest dual TBK1/IKKε inhibitor (IC50 ~1-5 µM range based on literature) |
| Quantified Difference | Cannot be precisely quantified; class-level SAR indicates selectivity shift is introduced by ethyl vs. isopropyl substituent |
| Conditions | Recombinant human TBK1 and IKKε radiometric kinase assays with myelin basic protein substrate (Beyett et al. 2018) |
Why This Matters
For target-specific screening campaigns, the 7-ethyl compound may provide a selectivity window not achievable with the promiscuous 7-isopropyl (amlexanox) scaffold, making it a valuable tool compound for deconvoluting TBK1 vs. IKKε biology.
- [1] Beyett TS, Gan X, Reilly SM, Gomez AV, Chang L, Tesmer JJG, Saltiel AR, Showalter HD. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorg Med Chem. 2018;26(20):5443-5461. doi:10.1016/j.bmc.2018.09.020. View Source
